4,4'-Diethylbiphenyl
Overview
Description
4,4’-Diethylbiphenyl is an organic compound with the molecular formula C16H18. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by an ethyl group at the para position. This compound is known for its stability and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Diethylbiphenyl can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of 4,4’-Diethylbiphenyl often involves the catalytic hydrogenation of 4,4’-Diethylstilbene. This method is preferred due to its efficiency and the high yield of the desired product. The reaction is carried out under high pressure and temperature, using a palladium or platinum catalyst.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Diethylbiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4’-Diethylbiphenyl-4,4’-dicarboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions are less common but can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenation can be performed using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4,4’-Diethylbiphenyl-4,4’-dicarboxylic acid.
Reduction: The compound remains largely unchanged due to its stability.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
4,4’-Diethylbiphenyl has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Diethylbiphenyl involves its interaction with various molecular targets. In oxidation reactions, the ethyl groups are converted to carboxylic acid groups through the formation of intermediate radicals. The pathways involved in these reactions are typically radical-mediated and depend on the presence of specific catalysts and reaction conditions.
Comparison with Similar Compounds
4,4’-Dimethylbiphenyl: Similar in structure but with methyl groups instead of ethyl groups.
4,4’-Dichlorobiphenyl: Contains chlorine atoms instead of ethyl groups.
4,4’-Diphenylmethane: Has a methylene bridge instead of a single bond between the benzene rings.
Uniqueness: 4,4’-Diethylbiphenyl is unique due to its ethyl substituents, which provide distinct chemical properties and reactivity compared to its methyl and chlorine analogs. The ethyl groups increase the compound’s hydrophobicity and influence its interactions in various chemical reactions.
Properties
IUPAC Name |
1-ethyl-4-(4-ethylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSGIWAAMHRVQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926762 | |
Record name | 4,4'-Diethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13049-40-6, 57364-79-1 | |
Record name | 4,4'-Diethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013049406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Diethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057364791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Diethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Diethylbiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4,4'-diethylbiphenyl?
A1: this compound has the following characteristics:
- Spectroscopic Data: While the provided abstracts don't delve into specific spectroscopic details, research on the anion radical of this compound using Electron Spin Resonance (ESR) provides valuable insights into its conformation. [, ] ESR studies on similar compounds, like 4,4′-polymethylenebiphenyl anion radicals, revealed information about the ring-proton splitting, the geometrical structures of sp3-hybrid bonds, and the rotation of β-methylene sp3-bonds. [] This data contributes to understanding the relationship between structure and properties in such biphenyl derivatives.
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